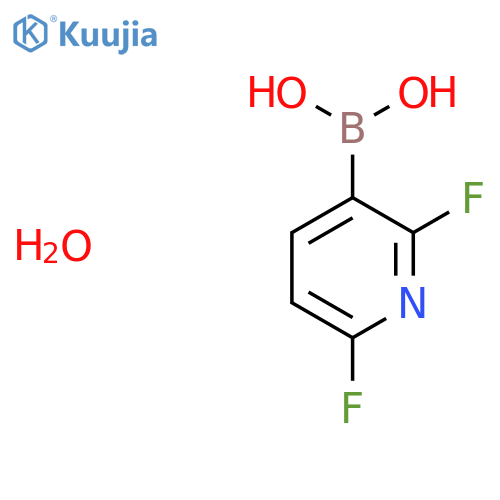

Cas no 1072952-27-2 ((2,6-Difluoropyridin-3-yl)boronic acid hydrate)

1072952-27-2 structure

商品名:(2,6-Difluoropyridin-3-yl)boronic acid hydrate

CAS番号:1072952-27-2

MF:C5H6BF2NO3

メガワット:176.913848400116

MDL:MFCD06657881

CID:827955

(2,6-Difluoropyridin-3-yl)boronic acid hydrate 化学的及び物理的性質

名前と識別子

-

- (2,6-Difluoropyridin-3-yl)boronic acid hydrate

- 2,6-Difluoropyridine-3-boronic acid hydrate

- 2,5-DIFLUOROBENZYL ALCOHOL

- PC7033

-

- MDL: MFCD06657881

- インチ: 1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2

- InChIKey: UROAWUNJFURWIY-UHFFFAOYSA-N

- ほほえんだ: FC1C(B(O)O)=CC=C(N=1)F.O

計算された属性

- せいみつぶんしりょう: 177.04100

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 62.58000

- LogP: -1.02470

(2,6-Difluoropyridin-3-yl)boronic acid hydrate セキュリティ情報

(2,6-Difluoropyridin-3-yl)boronic acid hydrate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2,6-Difluoropyridin-3-yl)boronic acid hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0310-9-1G |

(2,6-difluoropyridin-3-yl)boronic acid hydrate |

1072952-27-2 | 95% | 1g |

¥ 6,718.00 | 2023-04-06 | |

| Alichem | A029181055-10g |

(2,6-Difluoropyridin-3-yl)boronic acid hydrate |

1072952-27-2 | 95% | 10g |

$400.00 | 2023-09-04 | |

| TRC | D447500-1g |

2,6-Difluoropyridine-3-boronic acid hydrate |

1072952-27-2 | 1g |

$98.00 | 2023-05-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0310-9-100MG |

(2,6-difluoropyridin-3-yl)boronic acid hydrate |

1072952-27-2 | 95% | 100MG |

¥ 1,683.00 | 2023-04-06 | |

| Matrix Scientific | 095557-1g |

(2,6-Difluoropyridin-3-yl)boronic acid hydrate, 95+% |

1072952-27-2 | 95+% | 1g |

$105.00 | 2023-09-10 | |

| abcr | AB232043-5 g |

2,6-Difluoropyridine-3-boronic acid hydrate |

1072952-27-2 | 5g |

€178.00 | 2023-04-27 | ||

| 1PlusChem | 1P003C1V-1g |

(2,6-Difluoropyridin-3-yl)boronic acid hydrate |

1072952-27-2 | 96% | 1g |

$39.00 | 2025-02-19 | |

| 1PlusChem | 1P003C1V-5g |

(2,6-Difluoropyridin-3-yl)boronic acid hydrate |

1072952-27-2 | 96% | 5g |

$105.00 | 2025-02-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0310-9-250.0mg |

(2,6-difluoropyridin-3-yl)boronic acid hydrate |

1072952-27-2 | 95% | 250.0mg |

¥2693.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0310-9-500.0mg |

(2,6-difluoropyridin-3-yl)boronic acid hydrate |

1072952-27-2 | 95% | 500.0mg |

¥4482.0000 | 2024-07-28 |

(2,6-Difluoropyridin-3-yl)boronic acid hydrate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

1072952-27-2 ((2,6-Difluoropyridin-3-yl)boronic acid hydrate) 関連製品

- 351019-18-6(2-Fluoropyridine-5-boronic acid)

- 174669-73-9(2-Fluoropyridine-3-boronic acid)

- 136466-94-9(2,6-Difluoropyridine-3-boronic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072952-27-2)(2,6-Difluoropyridin-3-yl)boronic acid hydrate

清らかである:99%

はかる:25g

価格 ($):383.0